2-(2-((4-acetylpiperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(4-chlorophenyl)acetamide

Description

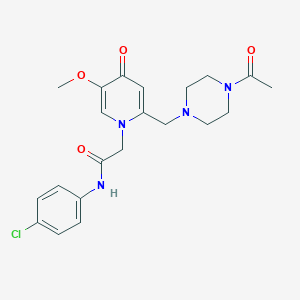

This compound is a pyridone-based acetamide derivative characterized by a 4-chlorophenyl group at the acetamide terminus and a 4-acetylpiperazine moiety linked via a methylene bridge to the pyridone core. Its structure includes a 5-methoxy substitution on the pyridone ring, which may influence electronic distribution and solubility.

Properties

IUPAC Name |

2-[2-[(4-acetylpiperazin-1-yl)methyl]-5-methoxy-4-oxopyridin-1-yl]-N-(4-chlorophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClN4O4/c1-15(27)25-9-7-24(8-10-25)12-18-11-19(28)20(30-2)13-26(18)14-21(29)23-17-5-3-16(22)4-6-17/h3-6,11,13H,7-10,12,14H2,1-2H3,(H,23,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQTQYEVSYNWHDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)CC2=CC(=O)C(=CN2CC(=O)NC3=CC=C(C=C3)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((4-acetylpiperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(4-chlorophenyl)acetamide typically involves multiple steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with acetyl chloride under basic conditions.

Attachment of the Acetyl Group: The acetyl group is introduced by reacting the piperazine derivative with acetic anhydride.

Formation of the Pyridine Ring: The pyridine ring is synthesized through a condensation reaction involving methoxyacetaldehyde and an appropriate amine.

Coupling Reactions: The piperazine and pyridine rings are coupled using a suitable linker, such as a methylene bridge, under catalytic conditions.

Introduction of the Chlorophenyl Group: The final step involves the reaction of the intermediate with 4-chlorophenylacetyl chloride in the presence of a base to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehyde or carboxylic acid derivatives.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions and receptor binding. Its structural features make it a potential candidate for investigating biological pathways and mechanisms.

Medicine

In medicine, the compound could be explored for its pharmacological properties. Its ability to interact with specific molecular targets may lead to the development of new therapeutic agents for various diseases.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-((4-acetylpiperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Variations

The primary structural analogs differ in the aryl substituent on the acetamide nitrogen. For example:

- Target compound : 4-Chlorophenyl group (electron-withdrawing, lipophilic).

- Analog G876-0503 : 4-Methylphenyl group (electron-donating, moderately lipophilic) .

Physicochemical Properties (Hypothetical Analysis)

*Estimated via computational modeling based on chloro substituent’s lipophilicity.

Pharmacological Implications

- Binding Affinity : The 4-chlorophenyl group’s electron-withdrawing nature may enhance interactions with hydrophobic pockets in target proteins compared to the methylphenyl analog.

- Bioavailability : Lower solubility of the chloro-substituted compound could limit oral absorption but improve blood-brain barrier penetration in CNS-targeted therapies.

Research Findings and Limitations

- Evidence Gaps : Direct comparative studies between the chloro- and methylphenyl analogs are unavailable. Current insights rely on extrapolation from structurally related compounds.

- Contradictions : While chloro substituents typically increase potency, they may also elevate off-target risks, contrasting with methyl groups’ safety profile .

Biological Activity

The compound 2-(2-((4-acetylpiperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(4-chlorophenyl)acetamide is a novel organic molecule with potential therapeutic applications, particularly in the fields of oncology and neurology. Its structure incorporates several pharmacologically relevant moieties, including a piperazine ring, a pyridine derivative, and a chlorophenyl group, which may contribute to its biological effects.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Histone Deacetylase Inhibition : This compound has shown selective inhibition of histone deacetylases (HDACs), which play a crucial role in regulating gene expression and are implicated in cancer progression. By inhibiting HDACs, the compound may induce cell cycle arrest and apoptosis in cancer cells.

- Enzyme Interaction : The piperazine and pyridine components may interact with neurotransmitter receptors and metabolic enzymes, enhancing its pharmacological profile. The benzamide moiety further facilitates binding to these targets, potentially improving efficacy.

Biological Activity Data

The following table summarizes key biological activities observed for this compound based on available research:

Case Studies

Several studies have investigated the biological activity of compounds similar to this compound:

- Anticancer Studies : In vitro studies demonstrated that compounds with similar structures exhibited significant cytotoxicity against prostate (PC-3) and melanoma (A375) cancer cell lines. These compounds were found to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase .

- Enzyme Inhibition : Research indicated that derivatives containing piperazine and pyridine rings showed strong inhibitory activity against acetylcholinesterase (AChE) and urease, making them potential candidates for treating conditions like Alzheimer’s disease and urinary tract infections .

- Antibacterial Properties : A series of synthesized compounds were evaluated for their antibacterial properties, showing substantial effectiveness against Salmonella typhi and Bacillus subtilis, with some compounds demonstrating IC50 values significantly lower than standard antibiotics .

Q & A

Q. What are the key steps for synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step organic reactions, typically starting with precursor functionalization. For example:

- Step 1 : Condensation of the pyridinone core with a 4-acetylpiperazine derivative using coupling agents like EDCI/HOBt in dichloromethane (DCM) at 0–25°C .

- Step 2 : Acetamide formation via nucleophilic substitution between the intermediate and 4-chloroaniline in dimethylformamide (DMF) with potassium carbonate as a base (60–80°C, 12–24 hours) .

- Optimization : Reaction yields (~65–85%) depend on solvent polarity (e.g., DMF > ethanol), temperature control (±2°C), and catalyst selection (e.g., sulfuric acid vs. HCl) .

Q. Which analytical techniques are critical for confirming structural integrity?

- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., acetylpiperazine methyl groups at δ 2.1 ppm) and validates regioselectivity .

- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients (retention time: 8.2 min under 1 mL/min flow) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 485.1823) .

Q. How can researchers resolve contradictions in spectral data during characterization?

Discrepancies in NMR or IR spectra (e.g., unexpected carbonyl peaks) may arise from tautomerism in the pyridinone ring or residual solvents. Strategies include:

- Variable Temperature NMR : To observe dynamic equilibria (e.g., keto-enol tautomers) .

- 2D NMR (COSY, HSQC) : For unambiguous assignment of overlapping signals .

- Control Experiments : Re-synthesize intermediates to isolate artifacts .

Advanced Research Questions

Q. What experimental designs are suitable for evaluating this compound’s pharmacokinetic (PK) properties?

- In Vitro Assays :

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS .

- Plasma Protein Binding : Equilibrium dialysis (4°C, 24 hours) to measure unbound fraction .

- In Vivo PK : Administer intravenously/orally to rodents, with serial blood sampling for bioavailability calculations (AUC0–24h) .

Q. How can researchers address conflicting bioactivity data across cell-based assays?

Contradictions in IC50 values (e.g., cancer vs. normal cells) may stem from off-target effects or assay conditions. Mitigation strategies:

- Dose-Response Curves : Use 8–10 concentration points to improve sigmoidal fitting .

- Counter-Screens : Test against unrelated targets (e.g., kinase panels) to rule out nonspecific binding .

- Mechanistic Studies : CRISPR knockdown of suspected targets to confirm pathway involvement .

Q. What computational methods support SAR (Structure-Activity Relationship) studies for this compound?

- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding modes with targets (e.g., acetylated histone-binding proteins) .

- Free Energy Perturbation (FEP) : Quantify the impact of substituent changes (e.g., methoxy → ethoxy) on binding affinity .

- ADMET Prediction : SwissADME or ADMETlab2.0 to prioritize derivatives with favorable permeability and low CYP inhibition .

Methodological Considerations

Q. How should researchers design stability studies under varying pH and temperature conditions?

- Forced Degradation : Expose the compound to 0.1N HCl (pH 1), NaOH (pH 13), and H2O2 (3%) at 40–60°C for 24–72 hours. Monitor degradation products via UPLC-PDA .

- Arrhenius Analysis : Calculate activation energy (Ea) from degradation rates at 25°C, 40°C, and 60°C to predict shelf life .

Q. What strategies improve yield in large-scale synthesis without compromising purity?

- Flow Chemistry : Continuous processing reduces side reactions (e.g., epimerization) .

- Design of Experiments (DoE) : Optimize parameters (temperature, stoichiometry) via response surface methodology (RSM) .

- Crystallization : Use anti-solvent (e.g., heptane) addition to enhance crystal purity (>99.5%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.